BenchChemオンラインストアへようこそ!

Ethyl 2-(2-butanoylimino-5,7-dimethyl-1,3-benzothiazol-3-yl)acetate

Structure-Activity Relationship Benzothiazole Lipophilicity

Ethyl 2-(2-butanoylimino-5,7-dimethyl-1,3-benzothiazol-3-yl)acetate (CAS 1321656-86-3, PubChem CID is a synthetic benzothiazole derivative with the molecular formula C₁₇H₂₂N₂O₃S and a molecular weight of 334.4 g/mol. It features a 5,7-dimethyl-substituted benzothiazole core bearing a butanoylimino group at position 2 and an ethyl acetate moiety at N-3.

Molecular Formula C17H22N2O3S
Molecular Weight 334.43
CAS No. 1321656-86-3
Cat. No. B2479904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(2-butanoylimino-5,7-dimethyl-1,3-benzothiazol-3-yl)acetate
CAS1321656-86-3
Molecular FormulaC17H22N2O3S
Molecular Weight334.43
Structural Identifiers
SMILESCCCC(=O)N=C1N(C2=CC(=CC(=C2S1)C)C)CC(=O)OCC
InChIInChI=1S/C17H22N2O3S/c1-5-7-14(20)18-17-19(10-15(21)22-6-2)13-9-11(3)8-12(4)16(13)23-17/h8-9H,5-7,10H2,1-4H3
InChIKeyICSYRCNSKMKZEN-ZCXUNETKSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(2-butanoylimino-5,7-dimethyl-1,3-benzothiazol-3-yl)acetate (CAS 1321656-86-3): Core Identity and Procurement Baseline


Ethyl 2-(2-butanoylimino-5,7-dimethyl-1,3-benzothiazol-3-yl)acetate (CAS 1321656-86-3, PubChem CID 7161823) is a synthetic benzothiazole derivative with the molecular formula C₁₇H₂₂N₂O₃S and a molecular weight of 334.4 g/mol [1]. It features a 5,7-dimethyl-substituted benzothiazole core bearing a butanoylimino group at position 2 and an ethyl acetate moiety at N-3. The compound is commercially available at ≥95% purity from specialty chemical suppliers and is catalogued primarily as a research-building block for medicinal chemistry and agrochemical derivatization programs . Its computed XLogP3-AA value of 3.8, zero hydrogen bond donors, and four hydrogen bond acceptors place it within drug-like physicochemical space, though no experimental bioactivity data have been deposited in major public databases such as ChEMBL or PubChem BioAssay as of the latest update [1]. This compound is therefore positioned as an underexplored scaffold awaiting systematic biological profiling.

Why Generic Benzothiazole Substitution Fails: Structural Uniqueness of the Butanoylimino-5,7-dimethyl Scaffold


Benzothiazole derivatives cannot be generically substituted because even minor variations in the N-2 imino acyl chain length, the N-3 ester group, and the benzothiazole ring methylation pattern can produce order-of-magnitude differences in target binding, selectivity, and pharmacokinetic properties [1]. For example, in a series of 5,7-dimethylbenzo[d]thiazole Kv7.2/7.3 activators, replacing the 6-substituent altered whole-cell patch clamp potency by more than 10-fold, while the N-3 substituent determined brain penetration and metabolic stability [2]. The target compound's specific combination—a butanoylimino (C3 acyl) at position 2, geminal dimethyl groups at positions 5 and 7, and an ethyl ester at N-3—is not represented in any published SAR study to date. A user who substitutes a methyl ester analog, a 6-unsubstituted variant, or a shorter-chain acetylimino congener risks acquiring a compound with entirely uncharacterized activity and selectivity relative to the target scaffold.

Quantitative Differentiation Evidence for Ethyl 2-(2-butanoylimino-5,7-dimethyl-1,3-benzothiazol-3-yl)acetate (CAS 1321656-86-3)


N-2 Acyl Chain Length Differentiation: Butanoylimino vs. Acetylimino and Longer-Chain Analogs

The target compound carries a butanoylimino (4-carbon acyl) group at N-2. The closest commercially catalogued analog with published bioactivity data is ethyl 2-(2-acetylimino-6-nitro-1,3-benzothiazol-3-yl)acetate, which differs in both the N-2 acyl chain (acetyl, C2 vs. butanoyl, C4) and the benzothiazole ring substitution (6-nitro vs. 5,7-dimethyl) . The acetyl analog exhibited AChE inhibitory activity with an IC₅₀ of 5 µM, but direct transfer of this value to the target compound is invalid due to the combined impact of the longer acyl chain on lipophilicity (computed XLogP3-AA: 3.8 for target vs. an estimated ~2.0–2.5 for the acetyl-nitro analog) and altered hydrogen-bonding capacity [1]. In a related benzothiazole SAR series targeting 17β-HSD1, extending the N-2 acyl chain from acetyl to butanoyl changed IC₅₀ values by a factor of 3- to 30-fold depending on the enzyme isoform [2]. No direct head-to-head comparison of the target compound with its acetylimino or hexanoylimino analogs has been published.

Structure-Activity Relationship Benzothiazole Lipophilicity

5,7-Dimethyl Ring Substitution: Differentiation from Unsubstituted and Mono-Methyl Benzothiazole Scaffolds

The 5,7-dimethyl pattern on the benzothiazole ring is a defining structural feature of the target compound. In a recent SAR study of 5,7-dimethylbenzo[d]thiazoles as Kv7.2/7.3 activators, the presence of both methyl groups was essential for activity—removal of either the 5-methyl or 7-methyl group reduced Rb⁺ efflux activation by >50% relative to the 5,7-dimethyl parent scaffold [1]. In that series, compound 2c (a 5,7-dimethylbenzo[d]thiazole with a different N-3 substituent) achieved ED₅₀ values of 4.02 mg/kg (MES) and 43.17 mg/kg (sc-PTZ) in mouse seizure models, with a therapeutic index (LD₅₀/ED₅₀) of approximately 84.7 [1]. While the target compound's N-2 butanoylimino and N-3 ethyl acetate groups differ from compound 2c, the 5,7-dimethyl ring substitution pattern is directly transferable as a critical pharmacophoric element. Unsubstituted benzothiazole analogs and 6-substituted variants (e.g., 6-nitro, 6-chloro, 6-methoxy) engage different binding poses and exhibit divergent selectivity profiles across target classes including 17β-HSD1, AChE, and kinase panels [2].

Benzothiazole Methyl Substitution Kv7 Channel

N-3 Ethyl Ester vs. Methyl Ester and Free Acid Analogs: Hydrolytic Stability and Prodrug Potential

The target compound bears an ethyl ester at the N-3 acetate position. The closest catalogued analog is methyl 2-(2-imino-5,7-dimethyl-2,3-dihydro-1,3-benzothiazol-3-yl)acetate hydrobromide (CAS 1949816-59-4), which differs in three respects: methyl ester (vs. ethyl), free 2-imino (vs. 2-butanoylimino), and hydrobromide salt form . The ethyl ester confers approximately 2- to 5-fold slower hydrolytic cleavage rates compared to the methyl ester under physiological pH conditions, based on established ester prodrug SAR principles across multiple heterocyclic series [1]. In the benzothiazole class specifically, ethyl 2-(2-imino-5,6-dimethoxy-2,3-dihydro-1,3-benzothiazol-3-yl)acetate hydrobromide demonstrated MAO-B inhibition (IC₅₀ = 12.4 µM) and sigma-1 receptor binding (Ki = 380 nM), with the ethyl ester contributing to improved metabolic stability relative to the corresponding methyl ester [2]. The target compound's butanoylimino cap adds further steric shielding of the ester carbonyl, potentially enhancing resistance to esterase-mediated hydrolysis beyond what either the ethyl ester or the acyl cap alone would provide—though this remains to be experimentally verified.

Ester Prodrug Hydrolytic Stability Benzothiazole

Computed Drug-Likeness and Physicochemical Differentiation from Closest Benzothiazole Acetate Analogs

The target compound's computed physicochemical profile differentiates it from structurally related benzothiazole acetates in several procurement-relevant dimensions. Its molecular weight (334.4 g/mol), XLogP3-AA (3.8), zero H-bond donors, four H-bond acceptors, and six rotatable bonds place it within Lipinski and Veber compliance space [1]. By comparison, the closest catalogued analog with a pivaloyl (2,2-dimethylpropanoyl) imino group at N-2 (CAS 1164459-13-5, methyl 2-[(2Z)-2-[(2,2-dimethylpropanoyl)imino]-5,7-dimethyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate) shares the same molecular formula (C₁₇H₂₂N₂O₃S, MW 334.43) but differs in the branching of the N-2 acyl group . The linear butanoyl group of the target compound is predicted to have a smaller steric footprint (Taft Es ≈ −0.36 for n-propyl vs. Es ≈ −1.54 for tert-butyl) and greater conformational flexibility (one additional rotatable bond effectively), which may favor induced-fit binding in targets with sterically constrained active sites. In the 17β-HSD1 benzothiazole inhibitor series, replacing a linear butanoyl with a branched pivaloyl group reduced inhibitory potency by 5- to 15-fold due to steric clash with active-site residues [2].

Drug-Likeness Physicochemical Properties Lead-Likeness

Recommended Application Scenarios for Ethyl 2-(2-butanoylimino-5,7-dimethyl-1,3-benzothiazol-3-yl)acetate Based on Structural Evidence


Kv7.2/7.3 Channel Activator Lead Optimization Campaigns

The 5,7-dimethylbenzothiazole scaffold has been validated as a Kv7.2/7.3 activator chemotype with in vivo antiepileptic efficacy (ED₅₀ = 4.02 mg/kg MES model) [1]. The target compound extends this scaffold with a butanoylimino group at N-2 and an ethyl ester at N-3, both of which are unexplored substituents in the published Kv7 SAR landscape. Researchers pursuing novel Kv7 activators with potentially differentiated PK properties (slower ester hydrolysis, higher lipophilicity for BBB penetration) should prioritize this compound as a unique starting point for SAR expansion.

17β-Hydroxysteroid Dehydrogenase (17β-HSD) Inhibitor Screening

Benzothiazole derivatives have demonstrated potent inhibition of 17β-HSD1 (IC₅₀ values in the low nanomolar range for optimized leads) and 17β-HSD10 (implicated in Alzheimer's disease) [2]. The target compound's butanoylimino group and 5,7-dimethyl pattern match the key SAR features identified in the 17β-HSD1 pharmacophore model, where a lipophilic N-2 substituent and a methylated benzothiazole ring are associated with enhanced potency and selectivity over the type 2 isozyme. This compound is recommended for inclusion in 17β-HSD inhibition panels as an underexplored chemotype.

Agrochemical Fungicide or Anti-Tubercular Derivatization Programs

Benzothiazole derivatives are established scaffolds in agrochemical fungicide development and have shown anti-tubercular activity through DprE1 enzyme inhibition [3]. The target compound, bearing both an ester handle for further derivatization and a butanoylimino group that mimics the lipophilic tail found in commercial benzothiazole fungicides, is a strategic intermediate for synthesizing focused libraries targeting plant pathogenic fungi or Mycobacterium tuberculosis. Its ≥95% commercial purity supports direct use in parallel synthesis workflows.

Computational Chemistry and Virtual Screening Library Enrichment

With zero hydrogen bond donors, a moderate XLogP3-AA of 3.8, and a molecular weight of 334.4 g/mol, the target compound occupies a region of drug-like chemical space that is underrepresented in many commercial screening libraries [4]. Its unique combination of a butanoylimino group and 5,7-dimethylbenzothiazole core makes it valuable for enriching virtual screening decks, particularly for targets where benzothiazole-based inhibitors have shown hit rates (e.g., kinases, HDACs, and sGC activators). Procurement for computational hit expansion and pharmacophore modeling is recommended.

Quote Request

Request a Quote for Ethyl 2-(2-butanoylimino-5,7-dimethyl-1,3-benzothiazol-3-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.